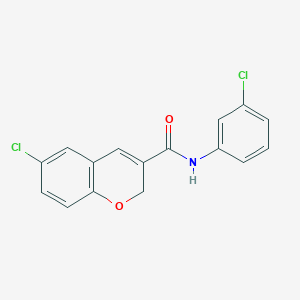
6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide, referred to as 6-CNCA, is an organic compound derived from the family of chromene-3-carboxamides. This compound has been studied in various scientific fields and has been found to have a wide range of applications.
Aplicaciones Científicas De Investigación
6-CNCA has been studied in various scientific fields and has been found to have a wide range of applications. In particular, this compound has been studied for its potential use as an antifungal, antimicrobial, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, 6-CNCA has been studied for its potential use as an inhibitor of enzymes involved in the biosynthesis of fatty acids.
Mecanismo De Acción
The mechanism of action of 6-CNCA is not yet fully understood. However, it is believed that 6-CNCA can inhibit the enzymes involved in the biosynthesis of fatty acids. This inhibition of fatty acid biosynthesis can lead to an increase in the levels of free fatty acids in the body, which can have both positive and negative effects. Additionally, 6-CNCA has been found to have an effect on the expression of certain genes, which can lead to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CNCA are not yet fully understood. However, it has been found to have an effect on the expression of certain genes, which can lead to changes in cellular processes. Additionally, 6-CNCA has been found to have an effect on the levels of certain hormones, such as cortisol and adrenaline. Furthermore, 6-CNCA has been found to have an effect on the levels of certain enzymes, such as cytochrome P450.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-CNCA in lab experiments include its availability, low cost, and ease of synthesis. Additionally, 6-CNCA can be used in a wide range of experiments, including those involving genetic, biochemical, and physiological research. The main limitation of 6-CNCA is its lack of specificity, which can lead to nonspecific effects in certain experiments.
Direcciones Futuras
The potential future directions of 6-CNCA research include further exploration of its mechanism of action, its potential use in the treatment of cancer and other diseases, and its potential use as an inhibitor of enzymes involved in the biosynthesis of fatty acids. Additionally, further research could focus on the potential use of 6-CNCA as an antifungal, antimicrobial, and anti-inflammatory agent. Finally, further research could explore the potential use of 6-CNCA in drug delivery systems.
Métodos De Síntesis
The synthesis of 6-CNCA has been explored through various methods. One of the most common methods involves the reaction of 3-chlorobenzaldehyde and 2-hydroxy-1-naphthoic acid in the presence of a base catalyst. This method produces the desired compound in high yields. Other methods for the synthesis of 6-CNCA include the reaction of 3-chlorobenzaldehyde and 4-chlorobenzoic acid in the presence of a base catalyst, and the reaction of 3-chlorobenzaldehyde and 3-chlorobenzoic acid in the presence of a base catalyst.
Propiedades
IUPAC Name |
6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-2-1-3-14(8-12)19-16(20)11-6-10-7-13(18)4-5-15(10)21-9-11/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNOFEYYGZWYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2923857.png)

![3-[2-({2-[(2,5-difluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2923859.png)
![1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2923863.png)
![4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2923865.png)
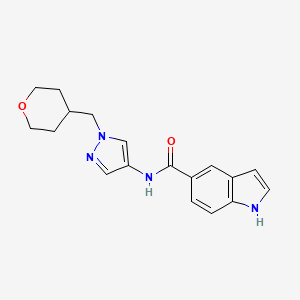
![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)
![4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2923870.png)
![Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2923871.png)
![N-(3-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2923873.png)
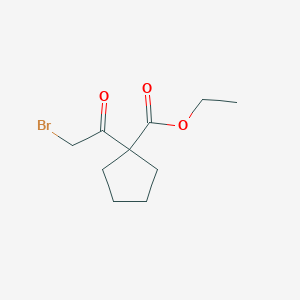
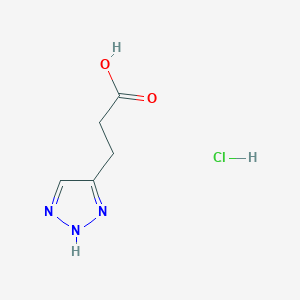
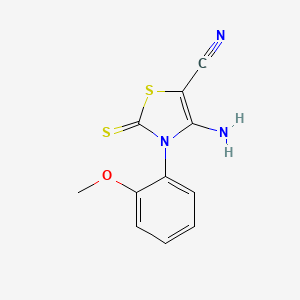
![7-((2E)but-2-enyl)-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-5,7,9-trih ydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2923880.png)